2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one
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Overview
Description
2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline ring and subsequent functionalization to introduce the desired substituents. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness
What sets 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one apart is its unique combination of substituents, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C23H23N5O |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methyl-5-[(3-methylphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H23N5O/c1-13-7-5-9-17(11-13)12-19-16(4)25-23(27-21(19)29)28-22-24-15(3)18-10-6-8-14(2)20(18)26-22/h5-11H,12H2,1-4H3,(H2,24,25,26,27,28,29) |
InChI Key |
RRKPBZMJCSCAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(N=C(NC2=O)NC3=NC4=C(C=CC=C4C(=N3)C)C)C |
Origin of Product |
United States |
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